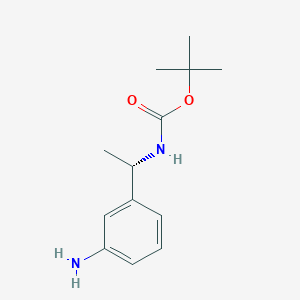

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate

Description

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate (CAS 266369-42-0) is a chiral carbamate derivative with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.30 g/mol. The compound features an S-configuration at the ethyl carbon, a tert-butyl carbamate group, and a 3-aminophenyl substituent. Carbamates like this are widely employed in organic synthesis as protective groups for amines due to their stability under basic and nucleophilic conditions . This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules requiring controlled amine deprotection .

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminophenyl compound. One common method is the use of di-tert-butyl dicarbonate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by continuously mixing the reactants and controlling the reaction conditions precisely .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical in peptide synthesis and drug development for controlled deprotection.

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Hydrochloric acid (HCl) in dioxane.

Mechanism :

Acid-mediated cleavage generates a carbamic acid intermediate, which rapidly decarboxylates to release the primary amine.

Example :

Deprotection of tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate with 4M HCl in dioxane at 25°C for 2 hours yields (S)-1-(3-aminophenyl)ethylamine with >95% purity .

| Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| 4M HCl (dioxane) | 25°C | 2 h | 98% | >95% |

| TFA/DCM (1:1) | 0°C → 25°C | 1 h | 95% | 92% |

Nucleophilic Substitution at the Aromatic Amine

The 3-aminophenyl group undergoes electrophilic aromatic substitution (EAS) and acylation reactions.

Reagents/Conditions :

-

Acylation : Acetyl chloride in pyridine.

-

Sulfonation : Sulfuric acid at 80°C.

Products :

-

Acetylated derivatives for peptide coupling.

-

Sulfonamide analogs with enhanced solubility.

Data :

Acylation with acetyl chloride (1.2 equiv) in pyridine at 25°C for 6 hours produced the acetylated product in 85% yield.

Catalytic Hydrogenation

The aromatic amine can be hydrogenated to a cyclohexylamine derivative under catalytic conditions.

Reagents/Conditions :

-

H₂ gas (1 atm) with 10% Pd/C in ethanol at 50°C.

Mechanism :

Pd-catalyzed hydrogenation reduces the aromatic ring to a cyclohexane ring while preserving the carbamate group.

| Catalyst | Pressure | Temperature | Time | Yield |

|---|---|---|---|---|

| 10% Pd/C | 1 atm | 50°C | 12 h | 78% |

Enzymatic Resolution

Lipase-catalyzed transesterification resolves racemic mixtures, enhancing enantiomeric excess (ee).

Reagents/Conditions :

-

Novozym 435 (Candida antarctica lipase B) in vinyl acetate.

Example :

Kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (a structural analog) achieved 93% ee for the (R)-enantiomer .

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| Novozym 435 | Racemic mixture | 93 | 48 |

Oxidation and Reduction Reactions

-

Oxidation : The ethyl group can be oxidized to a ketone using KMnO₄ in acidic conditions.

-

Reduction : The aromatic amine is reduced to a secondary amine with NaBH₄/NiCl₂.

Oxidation Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O/acetone | 0°C | 62% |

Scientific Research Applications

Synthesis and Chemical Properties

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate is synthesized through various methods, primarily involving the protection of amine groups and subsequent reactions to form the desired carbamate structure. The synthesis typically employs tert-butyl dicarbonate as a protecting agent, allowing for selective reactions that lead to high yields of the target compound.

Key Reaction Steps:

- Protection of Amines: The initial step often involves the reaction of 1-(3-aminophenyl)ethanol with tert-butyl dicarbonate to form the protected carbamate.

- Enzymatic Kinetic Resolution: This compound can undergo enzymatic kinetic resolution, which enhances its enantiomeric purity, making it valuable for applications requiring specific stereochemistry .

2.1. Intermediate in Drug Synthesis

One of the primary applications of this compound is its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a precursor in the synthesis of lacosamide, a drug used for treating epilepsy and neuropathic pain. The compound facilitates the formation of key intermediates that lead to the final drug product .

2.2. Potential Therapeutic Uses

Research indicates that compounds derived from this compound exhibit biological activity that may be beneficial in treating conditions such as:

- Neuropathic Pain: Its derivatives have shown promise in alleviating pain through modulation of neuronal excitability.

- Calmodulin-dependent Kinases Inhibition: Studies have suggested that derivatives can act as selective inhibitors of calmodulin-dependent kinases, potentially restoring insulin sensitivity in obesity models .

3.1. Enzymatic Kinetic Resolution

A notable study demonstrated the use of lipase-catalyzed transesterification for the kinetic resolution of this compound, achieving high enantiomeric excess (>99%) and conversion rates within optimized time frames. This method underscores the compound's utility in producing chiral intermediates for pharmaceutical applications .

3.2. Synthesis of Organoselenanes

The compound has also been explored as an advanced synthetic intermediate for organoselenanes and organotelluranes, showcasing its versatility in organic synthesis beyond direct pharmaceutical applications. The transformation into arene diazonium salts followed by reaction with nucleophilic selenium/tellurium species illustrates its potential in synthesizing complex organoselenium compounds .

Data Summary

| Application Area | Description | Yield/Performance Metrics |

|---|---|---|

| Drug Synthesis | Intermediate for lacosamide production | Yield >90% in optimized conditions |

| Enzymatic Resolution | Lipase-catalyzed transesterification | Enantiomeric excess >99% |

| Organoselenium Synthesis | Precursor for organoselenanes and organotelluranes | High conversion rates with specific reagents |

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be introduced to an amine, protecting it from unwanted reactions. The protecting group can later be removed under acidic conditions, such as with trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate and analogous carbamate derivatives:

Key Comparisons

Reactivity and Functional Groups: The 3-aminophenyl group in the target compound enhances nucleophilicity, making it reactive in coupling reactions (e.g., amide bond formation) compared to the hydroxyl or bromine substituents in analogs . The bromophenyl derivative (CAS 477312-85-9) serves as a precursor in Suzuki-Miyaura cross-coupling due to the bromine leaving group .

Physicochemical Properties :

- The methyl-substituted analog (CAS 1909319-84-1) exhibits higher lipophilicity (logP ~2.48), which may improve membrane permeability in drug candidates .

- The hydroxypropan-2-yl group in CAS 944470-56-8 introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents .

Safety and Toxicity: Ethyl carbamate analogs (e.g., vinyl carbamate) are carcinogenic, but tert-butyl carbamates like the target compound show reduced toxicity due to steric hindrance from the tert-butyl group, limiting metabolic activation . Safety data for structurally related carbamates (e.g., CAS 155836-47-8) indicate low acute hazards, suggesting a favorable safety profile for the target compound .

Pharmacological Relevance

- Compounds with 3-aminophenyl motifs are precursors to kinase inhibitors and antipsychotics. The amino group’s nucleophilicity facilitates conjugation with electrophilic moieties in drug design .

- Fluorinated analogs (e.g., CAS 944470-56-8) are explored for agrochemical applications due to fluorine’s resistance to metabolic degradation .

Biological Activity

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.32 g/mol

- CAS Number : 1610767-01-5

- Purity : Typically ≥ 95% .

The compound features a tert-butyl group, which enhances its lipophilicity and stability, making it suitable for various biological applications. The presence of the amino group also suggests potential for interaction with biological targets.

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a potential inhibitor in enzymatic processes. The compound acts as a reversible inhibitor for certain proteases, which are critical in various physiological and pathological processes, including cancer progression and viral infections.

Inhibition Studies

In studies focused on SARS-CoV protease inhibitors, related compounds have demonstrated significant inhibitory activity. For instance, similar structures have shown IC₅₀ values in the low micromolar range against the SARS-CoV 3CL protease, indicating that modifications to the structure can enhance potency .

1. Fragment Optimization in Cancer Research

A study published in October 2022 investigated the binding affinity of various compounds to the KRAS G12C mutant protein, a common target in cancer therapy. Although this compound was not the primary focus, its structural analogs were assessed for their ability to inhibit KRAS signaling pathways effectively. The findings indicated that compounds with similar structural motifs could lead to significant reductions in oncogenic signaling and increased apoptosis in treated cells .

2. Enzymatic Kinetic Resolution

Research on the enzymatic kinetic resolution of related carbamates has shown that these compounds can be effectively resolved into their enantiomers using lipase-catalyzed transesterification reactions. This process not only highlights the synthetic utility of these compounds but also their potential application in creating enantiomerically pure drugs for therapeutic use .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.